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Introduction
Dicyclohexano-18-crown-6 (DCH18C6) is a macrocyclic polyether that has garnered

significant attention in the field of supramolecular chemistry. Its unique three-dimensional

structure, characterized by a central hydrophilic cavity and a hydrophobic exterior, allows it to

selectively bind a variety of guest molecules, particularly cations. This ability to form stable

host-guest complexes has led to its application in diverse areas, including ion separation,

phase transfer catalysis, and the development of ion-selective electrodes. The presence of two

cyclohexyl groups attached to the 18-crown-6 ring introduces stereoisomerism, which

significantly influences the complexation behavior and selectivity of the host molecule. This

guide provides a comprehensive overview of the host-guest chemistry of DCH18C6, focusing

on its binding affinities, thermodynamic properties, and the experimental methodologies used

for its characterization.

Isomers of Dicyclohexano-18-crown-6
The hydrogenation of dibenzo-18-crown-6 results in a mixture of stereoisomers of DCH18C6.

The orientation of the cyclohexyl rings relative to the plane of the polyether ring gives rise to

five possible isomers: cis-syn-cis, cis-anti-cis, trans-syn-trans, trans-anti-trans, and cis-trans.

The cis and trans descriptors refer to the configuration of the oxygen atoms on the cyclohexane

rings, while syn and anti describe the relative positions of the two cyclohexyl rings with respect

to the crown ether ring. The stereochemistry of these isomers plays a crucial role in their
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complexation ability, with the cis isomers generally exhibiting higher binding affinities for metal

cations than the trans isomers.[1] The selective synthesis and separation of these isomers are

critical for their application in specific host-guest systems.[2][3][4][5][6][7]
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Figure 1: Synthesis and Isomers of DCH18C6.

Quantitative Data on Host-Guest Complexation
The stability of the complexes formed between DCH18C6 and various guest molecules is

quantified by the association constant (Ka) or its logarithm (log K). The thermodynamic

parameters of complexation, including the change in enthalpy (ΔH°) and entropy (ΔS°), provide
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insights into the nature of the binding forces. These values are highly dependent on the specific

isomer of DCH18C6, the guest ion, and the solvent system used.

Complexation with Metal Cations
DCH18C6 is well-known for its ability to selectively bind alkali and alkaline earth metal cations.

The selectivity is primarily governed by the "size-fit" concept, where the cation that best fits the

cavity of the crown ether forms the most stable complex.

Table 1: Stability Constants (log K) for the 1:1 Complexation of DCH18C6 Isomers with Metal

Cations
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Guest
Cation

Isomer Solvent
Temperatur
e (°C)

log K Reference

Na+ cis,anti,cis Methanol 25 3.68 [1]

Na+ cis,syn,cis Methanol 25 4.08 [1]

Na+ Mixture Acetonitrile 25 4.36 [8]

K+ cis,anti,cis Methanol 25 5.38 [1]

K+ cis,syn,cis Methanol 25 6.01 [1]

K+ Mixture Acetonitrile 25 5.89 [8]

K+ Mixture Water 25 2.02 [8]

Rb+ Mixture Acetonitrile 25 5.31 [8]

Cs+ cis,anti,cis Methanol 25 4.60 [1]

Cs+ cis,syn,cis Methanol 25 4.90 [1]

Cs+ Mixture Acetonitrile 25 4.88 [8]

Mg2+ Mixture
Acetonitrile-

Water (90:10)
25 4.51 [9]

Ca2+ Mixture
Acetonitrile-

Water (90:10)
25 5.07 [9]

Sr2+ Mixture
Acetonitrile-

Water (90:10)
25 5.35 [9]

Ba2+ Mixture
Methanol-

Water (90:10)
25 5.93 [10]

Table 2: Thermodynamic Parameters for the 1:1 Complexation of DCH18C6 (Isomer Mixture)

with Metal Cations in Acetonitrile at 25°C
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Guest
Cation

log K
ΔG°
(kJ/mol)

ΔH°
(kJ/mol)

ΔS°
(J/mol·K)

Reference

Na+ 4.36 -24.9 -47.3 -75 [8]

K+ 5.89 -33.6 -60.2 -89 [8]

Rb+ 5.31 -30.3 -55.2 -84 [8]

Cs+ 4.88 -27.9 -51.9 -81 [8]

Complexation with Organic Guest Molecules
While less extensively studied than metal ion complexation, DCH18C6 also forms complexes

with various organic guest molecules, particularly those containing ammonium or other

positively charged functionalities. The binding is primarily driven by hydrogen bonding between

the guest and the ether oxygen atoms of the crown.

Further quantitative data for a broader range of organic guests is an active area of research.

Experimental Protocols
The characterization of host-guest complexes of DCH18C6 involves a variety of analytical

techniques. Below are detailed methodologies for some of the key experiments.
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General Experimental Workflow for Host-Guest Chemistry
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Figure 2: Experimental workflow for studying DCH18C6 host-guest chemistry.
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Conductometric Titration
This technique is used to determine the stability constants of complexes formed between

DCH18C6 and ionic guests in solution.[9][10][11][12]

Principle: The formation of a host-guest complex alters the mobility of the ions in solution,

leading to a change in the molar conductivity. By titrating a solution of the guest salt with a

solution of DCH18C6 and monitoring the conductivity, the stoichiometry and stability constant

of the complex can be determined.

Materials and Equipment:

Conductivity meter with a dip-type conductivity cell

Thermostated water bath

Microburette

Volumetric flasks and pipettes

DCH18C6 (specific isomer or mixture)

Guest salt (e.g., KCl, NaCl)

High-purity solvent (e.g., acetonitrile, methanol, deionized water)

Procedure:

Prepare a stock solution of the guest salt of a known concentration (e.g., 1 x 10-4 M) in

the chosen solvent.

Prepare a stock solution of DCH18C6 of a significantly higher concentration (e.g., 2 x 10-2

M) in the same solvent.

Calibrate the conductivity cell using standard KCl solutions.

Place a known volume of the guest salt solution into the thermostated titration vessel and

allow it to reach thermal equilibrium.
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Measure the initial conductivity of the guest salt solution.

Add small, precise aliquots of the DCH18C6 solution to the guest solution using the

microburette.

After each addition, stir the solution to ensure homogeneity and allow it to equilibrate

before measuring the conductivity.

Continue the titration until the molar ratio of DCH18C6 to the guest ion is approximately

2:1 or until the conductivity reaches a plateau.

Data Analysis:

Correct the measured conductivity values for the change in volume during the titration.

Plot the molar conductivity (Λ) as a function of the molar ratio of host to guest ([L]/[M]).

Fit the resulting titration curve to a suitable binding model (typically 1:1) using non-linear

regression analysis to calculate the stability constant (K) and the molar conductivity of the

complex (Λcomplex).

Nuclear Magnetic Resonance (NMR) Titration
NMR spectroscopy is a powerful tool for studying host-guest interactions in solution, providing

information on the binding stoichiometry, association constants, and the structure of the

complex.[13][14][15][16]

Principle: Upon complexation, the chemical environment of the protons (or other NMR-active

nuclei) of both the host and guest molecules changes, resulting in shifts in their

corresponding NMR signals. The magnitude of these chemical shift changes is dependent on

the concentration of the complex, which allows for the determination of the binding constant.

Materials and Equipment:

High-resolution NMR spectrometer

NMR tubes
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High-precision microsyringe or micropipettes

DCH18C6

Guest molecule

Deuterated solvent (e.g., CDCl3, CD3CN, D2O)

Procedure:

Prepare a stock solution of the host (DCH18C6) of a known concentration in the

deuterated solvent.

Prepare a stock solution of the guest at a much higher concentration (typically 20-50 times

that of the host) in the same solvent, also containing the same concentration of the host to

avoid dilution effects.

Transfer a precise volume of the host solution to an NMR tube and acquire a reference 1H

NMR spectrum.

Add a small, precise aliquot of the guest stock solution to the NMR tube.

Thoroughly mix the solution and acquire another 1H NMR spectrum.

Repeat the addition of the guest solution and spectral acquisition for a series of points,

typically 10-15, covering a range of host-to-guest molar ratios.

Data Analysis:

Identify one or more proton signals of the host or guest that show significant chemical shift

changes upon titration.

Plot the change in chemical shift (Δδ) versus the total concentration of the guest.

Fit the titration data to a suitable binding isotherm (e.g., 1:1, 1:2) using non-linear

regression software to determine the association constant (Ka) and the chemical shift

change at saturation (Δδmax).
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Isothermal Titration Calorimetry (ITC)
ITC is a direct and label-free method for determining the thermodynamic parameters of binding

interactions, including the binding constant (Ka), enthalpy change (ΔH°), and stoichiometry (n).

[17][18][19][20][21]

Principle: ITC directly measures the heat released or absorbed during a binding event. A

solution of the ligand (guest) is titrated into a solution of the macromolecule (host) in the

calorimeter cell. The resulting heat changes are measured and used to determine the

thermodynamic profile of the interaction.

Materials and Equipment:

Isothermal titration calorimeter

Syringe for titration

Sample and reference cells

DCH18C6

Guest molecule

Buffer or solvent

Procedure:

Prepare solutions of the host (DCH18C6) and guest in the same buffer or solvent to

minimize heat of dilution effects. The concentrations should be chosen based on the

expected binding affinity.

Degas both solutions to prevent the formation of air bubbles in the calorimeter.

Load the host solution into the sample cell and the guest solution into the titration syringe.

Place the sample cell and a reference cell (containing only buffer/solvent) into the

calorimeter and allow the system to reach thermal equilibrium.
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Perform a series of small, sequential injections of the guest solution into the host solution.

The heat change associated with each injection is measured as a peak in the raw data.

Data Analysis:

Integrate the area under each peak to determine the heat change for each injection.

Plot the heat change per mole of injectant against the molar ratio of guest to host.

Fit the resulting binding isotherm to a suitable binding model to obtain the binding constant

(Ka), enthalpy of binding (ΔH°), and the stoichiometry of the interaction (n). The Gibbs free

energy (ΔG°) and entropy (ΔS°) can then be calculated using the equation: ΔG° = -RTlnKa

= ΔH° - TΔS°.

Single-Crystal X-ray Diffraction
This technique provides definitive information about the three-dimensional structure of the host-

guest complex in the solid state, including bond lengths, bond angles, and conformational

details.

Principle: When a well-ordered crystal of the host-guest complex is irradiated with X-rays,

the X-rays are diffracted in a specific pattern that is dependent on the arrangement of atoms

in the crystal lattice. Analysis of this diffraction pattern allows for the determination of the

electron density map and, subsequently, the atomic structure of the complex.

Materials and Equipment:

Single-crystal X-ray diffractometer

Microscope

Crystallization vials or plates

DCH18C6

Guest molecule
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Suitable solvents for crystallization

Procedure:

Grow single crystals of the DCH18C6-guest complex. This is often the most challenging

step and may require screening various crystallization conditions (e.g., solvent systems,

temperature, concentration, crystallization method).

Select a suitable single crystal and mount it on the goniometer head of the diffractometer.

Collect the X-ray diffraction data by rotating the crystal in the X-ray beam.

Data Analysis:

Process the raw diffraction data to obtain a set of structure factors.

Solve the crystal structure using direct methods or Patterson methods to obtain an initial

model of the atomic positions.

Refine the structural model against the experimental data to obtain the final, high-

resolution structure of the host-guest complex.

Factors Influencing Complex Stability
The stability of DCH18C6 host-guest complexes is influenced by several interconnected

factors. Understanding these factors is crucial for designing and tuning the selectivity of

DCH18C6 for specific applications.
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Factors Influencing DCH18C6 Complex Stability
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Figure 3: Key factors influencing the stability of DCH18C6 complexes.

Host Stereochemistry: As shown in Table 1, the different isomers of DCH18C6 exhibit

significantly different binding affinities. The cis isomers are generally more pre-organized for

cation binding and form more stable complexes than the more rigid trans isomers.[1]

Guest Size and Charge: The "size-fit" relationship is a primary determinant of complex

stability. For instance, the cavity of 18-crown-6 ethers is ideally sized for the potassium ion

(K+), leading to high stability constants for K+ complexes. The charge density of the guest

ion also plays a role, with higher charge density generally leading to stronger electrostatic

interactions.

Solvent: The solvent has a profound effect on complex stability. In polar, strongly solvating

solvents like water, the guest ions are well-solvated, which competes with the complexation

by the crown ether, resulting in lower stability constants. In less polar, non-coordinating

solvents like acetonitrile, the desolvation penalty is lower, leading to more stable complexes.

[8][9]

Counter Anion: The nature of the counter anion associated with a cationic guest can

influence the stability of the complex, particularly in low-polarity solvents where ion pairing is
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more significant.

Conclusion
Dicyclohexano-18-crown-6 is a versatile and highly selective host molecule with a rich host-

guest chemistry. The stability and selectivity of its complexes are governed by a delicate

interplay of factors including the stereochemistry of the host, the size and charge of the guest,

and the nature of the solvent. The quantitative data and detailed experimental protocols

presented in this guide provide a valuable resource for researchers and scientists working in

supramolecular chemistry, materials science, and drug development, enabling the rational

design and application of DCH18C6-based systems. Further exploration into the complexation

of a wider range of organic and biologically relevant guest molecules will undoubtedly continue

to expand the utility of this remarkable macrocycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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